molecular formula C4HBrF3NS B1290470 2-Bromo-4-(trifluoromethyl)thiazole CAS No. 41731-39-9

2-Bromo-4-(trifluoromethyl)thiazole

Cat. No. B1290470
CAS RN: 41731-39-9
M. Wt: 232.02 g/mol
InChI Key: NZNVGMVYUYNBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)thiazole is a compound that has garnered interest due to its potential applications in various fields, including drug discovery and material science. The presence of both bromine and trifluoromethyl groups in the thiazole ring suggests that this compound could serve as a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of thiazole derivatives, including those with bromo and trifluoromethyl substituents, has been explored in several studies. For instance, a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported, which allows the introduction of a bromodifluoromethyl group into the thiazole ring . Another study describes the selective bromination of thiazole derivatives using N-bromosuccinimide, which could potentially be applied to synthesize this compound . Additionally, the synthesis of related compounds with trifluoromethyl groups has been achieved through various methods, including one-pot, three-component reactions .

Molecular Structure Analysis

Structural and conformational studies of thiazole derivatives are crucial for understanding their chemical behavior. Spectroscopic methods such as FT-IR, NMR, Raman, and X-ray diffraction have been employed to elucidate the structures of these compounds . Density functional theory (DFT) calculations can also assist in predicting the vibrational and magnetic properties, providing a deeper insight into the molecular structure .

Chemical Reactions Analysis

Thiazole derivatives undergo a range of chemical reactions, which can be utilized to synthesize complex molecules of biological interest. For example, the bromination of acrylonitriles proceeds regioselectively at the thiazole ring, leading to the formation of new brominated thiazoles . The reactivity of the thiazole ring towards electrophilic substitution reactions, such as bromination, is influenced by the nature and position of substituents on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density distribution within the molecule, which in turn can influence properties like acidity, reactivity, and stability. The synthesis of novel organic compounds derived from thiazole derivatives and their characterization through various analytical techniques can provide valuable information about their physical properties, such as optical band gaps and dielectric constants .

Scientific Research Applications

Synthesis and Reactivity

2-Bromo-4-(trifluoromethyl)thiazole demonstrates significant versatility in chemical reactions. It's used in the synthesis of diverse compounds due to its reactivity with various electrophiles. For example, the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium produces a dianion that reacts with different electrophiles, leading to a variety of compounds, including aldehydes, ketones, chloroformates, acid chlorides, phosphorus oxychloride, silicon chloride, and disulfides (South & Van Sant, 1991). This demonstrates its potential for creating structurally diverse molecules.

Application in Bioactive Compound Synthesis

The compound is also pivotal in synthesizing biologically interesting scaffolds. An efficient method has been developed for synthesizing 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a one-pot, three-component reaction. These reactions involve primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone, leading to compounds like isoxazoles, triazoles, and propargylamine derivatives, which are of great interest in drug discovery (Dalmal et al., 2014).

Role in Novel Synthon Creation

In another study, 1,3-dibromo-1,1-difluoro-2-propanone, a novel synthon, was used in reactions with aromatic amines and sodium thiocyanate to create thiazoles. This process is particularly valuable in drug discovery programs, highlighting the utility of this compound derivatives in medicinal chemistry (Colella et al., 2018).

Use in Azo Dye Synthesis

The versatility of this compound extends to the synthesis of azo dyes. Reactions involving this compound have led to the creation of azo dyes, with studies focusing on the absorption maxima of the resulting products (Tanaka et al., 1991). This illustrates its potential in the field of color chemistry and materials science.

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 2-Bromo-4-(trifluoromethyl)thiazole are not mentioned in the search results, thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry.

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNVGMVYUYNBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631022
Record name 2-Bromo-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41731-39-9
Record name 2-Bromo-4-(trifluoromethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41731-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(trifluoromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-4-(trifluoromethyl)thiazole (Wako Pure Chemical Industries, Ltd., 500 mg) was added to 48% aqueous hydrogen bromide (6 ml) and, under ice-cooling, sodium nitrite (266 mg) dissolved in water (1 ml) was added dropwise thereto. The mixture was stirred at 0° C. for 1 hr. A sodium hydrogen sulfite aqueous solution, and then an aqueous sodium hydroxide solution were added, and the mixture was extracted with diethyl ether. The organic layer was dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: ethyl acetate-hexane (1:9)) to give 2-bromo-4-(trifluoromethyl)thiazole (167 mg, yield 24%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)thiazole
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)thiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)thiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)thiazole
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.